molecular formula C25H25ClN6O4 B12759986 (E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 88708-45-6

(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No.: B12759986
CAS No.: 88708-45-6
M. Wt: 509.0 g/mol
InChI Key: ZJAKWALDFBTBIJ-WLHGVMLRSA-N
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Description

  • “(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine” is a complex organic compound with a fused triazolobenzodiazepine ring system.
  • It combines a benzodiazepine core (commonly found in anxiolytic and sedative drugs) with a triazole ring (known for its diverse biological activities).
  • The compound’s structure suggests potential pharmacological properties.
  • Preparation Methods

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

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  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    88708-45-6

    Molecular Formula

    C25H25ClN6O4

    Molecular Weight

    509.0 g/mol

    IUPAC Name

    (E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

    InChI

    InChI=1S/C21H21ClN6.C4H4O4/c1-26-9-11-27(12-10-26)21-25-24-19-14-23-20(15-5-3-2-4-6-15)17-13-16(22)7-8-18(17)28(19)21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

    InChI Key

    ZJAKWALDFBTBIJ-WLHGVMLRSA-N

    Isomeric SMILES

    CN1CCN(CC1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O

    Canonical SMILES

    CN1CCN(CC1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

    Origin of Product

    United States

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